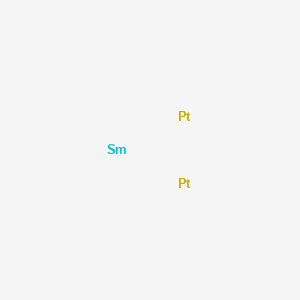
Platinum--samarium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–samarium (2/1) is a binary inorganic compound composed of platinum and samarium with the chemical formula PtSmThe compound has a molar mass of 345.4 g/mol and forms crystals in the rhombic crystal system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum–samarium (2/1) can be synthesized by the fusion of stoichiometric amounts of pure platinum and samarium. The reaction typically involves heating the elements to a high temperature until they melt and combine to form the desired compound .
Industrial Production Methods
Industrial production of platinum–samarium (2/1) involves similar methods to those used in laboratory synthesis but on a larger scale. The process requires precise control of temperature and stoichiometry to ensure the formation of the compound with the correct composition and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–samarium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxides of platinum and samarium.
Reduction: Samarium(II) iodide is a common reducing agent used in reactions involving platinum–samarium compounds.
Substitution: The compound can participate in substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Reduction: Samarium(II) iodide in tetrahydrofuran (THF) is commonly used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides of platinum and samarium, while reduction can yield elemental platinum and samarium.
Wissenschaftliche Forschungsanwendungen
Platinum–samarium (2/1) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of platinum–samarium (2/1) involves its interaction with molecular targets and pathways in biological systems. For example, platinum-based compounds can bind to DNA and inhibit its replication, leading to cell death. Samarium complexes can interact with proteins and other biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron boride (FeB): Similar crystal structure to platinum–samarium (2/1).
Platinum–samarium (1/1): Another binary compound of platinum and samarium with a different stoichiometry.
Uniqueness
Platinum–samarium (2/1) is unique due to its specific stoichiometry and the combination of properties from both platinum and samarium. This combination results in unique chemical and physical properties that make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
12137-87-0 |
|---|---|
Molekularformel |
Pt2Sm |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
platinum;samarium |
InChI |
InChI=1S/2Pt.Sm |
InChI-Schlüssel |
HVGRQGJTUAORPR-UHFFFAOYSA-N |
Kanonische SMILES |
[Sm].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


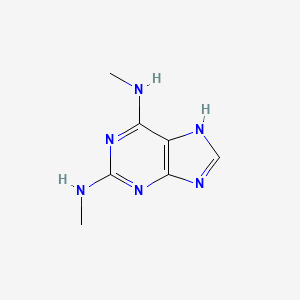
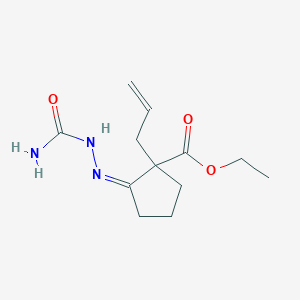
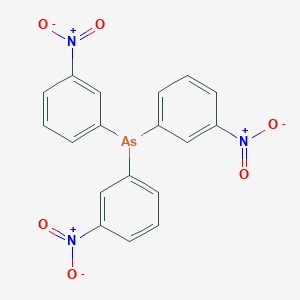
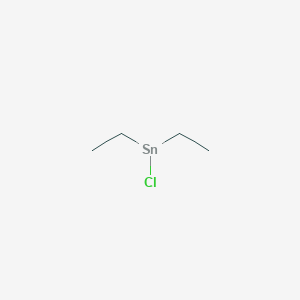

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
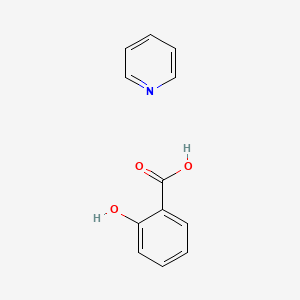
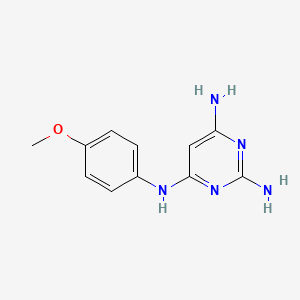
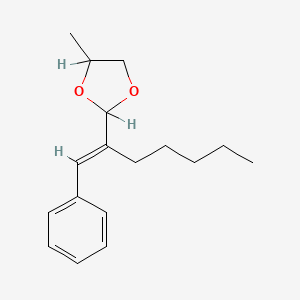
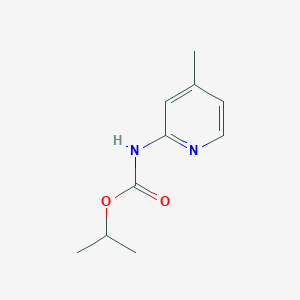
methanol](/img/structure/B14722152.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)


